

# GSK690693 Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | GSK 690 Hydrochloride |           |
| Cat. No.:            | B10757207             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK690693 hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of the three isoforms of the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[1][3] Dysregulation of this pathway, often through activating mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[1][4] This has positioned Akt as a highly attractive therapeutic target for cancer drug development.[1][5] This technical guide provides a comprehensive overview of GSK690693 hydrochloride, including its physicochemical properties, mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

## **Physicochemical Properties**

GSK690693 hydrochloride is an aminofurazan-derived compound.[3] Its chemical and physical properties are summarized in the table below.



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| CAS Number        | 937174-76-0              | [6][7]    |
| Molecular Formula | C21H27N7O3               | [6][7]    |
| Molecular Weight  | 425.5 g/mol              | [6][7]    |
| Purity            | >98% (HPLC)              | [6]       |
| Solubility        | Soluble in DMSO to 20 mM | [7]       |
| Appearance        | Pale Yellow Solid        | [8]       |
| Storage           | 2-8°C Refrigerator       | [8]       |

## **Mechanism of Action**

GSK690693 acts as a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) by competing with ATP for the kinase domain.[9][10] Inhibition of Akt prevents the phosphorylation of its numerous downstream substrates, thereby blocking the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.[3][10] This ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][7]

## **Signaling Pathway**

The PI3K/Akt signaling pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. GSK690693 inhibits Akt, thereby blocking these downstream effects.





Click to download full resolution via product page

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.



## **In Vitro Activity**

GSK690693 is a potent inhibitor of all three Akt isoforms with low nanomolar IC<sub>50</sub> values. It also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family.

**Kinase Inhibition Profile** 

| Kinase IIIIIIIII | IC <sub>50</sub> (nM) | Kinase Family | Reference   |
|------------------|-----------------------|---------------|-------------|
| Akt1             | 2                     | AGC           | [9][10][11] |
| Akt2             | 13                    | AGC           | [9][10][11] |
| Akt3             | 9                     | AGC           | [9][10][11] |
| PKA              | 24                    | AGC           | [11]        |
| PrkX             | 5                     | AGC           | [11]        |
| PKC isozymes     | 2-21                  | AGC           | [11]        |
| AMPK             | 50                    | CAMK          | [11]        |
| DAPK3            | 81                    | CAMK          | [11]        |
| PAK4             | 10                    | STE           | [11]        |
| PAK5             | 52                    | STE           | [11]        |
| PAK6             | 6                     | STE           | [11]        |

## **Cellular Activity**

GSK690693 has been shown to inhibit the proliferation of a wide range of human tumor cell lines and induce apoptosis.[4][11] The anti-proliferative effect is selective for malignant cells, with less impact on normal cells.[4]



| Cell Line                                           | Cancer Type      | IC50 (nM) for<br>Proliferation<br>Inhibition    | Reference |
|-----------------------------------------------------|------------------|-------------------------------------------------|-----------|
| BT474                                               | Breast Carcinoma | 43 - 150 (for GSK3β<br>phosphorylation)         | [10][11]  |
| LNCaP                                               | Prostate Cancer  | >100 (for apoptosis induction)                  | [11]      |
| Acute Lymphoblastic<br>Leukemia (ALL) cell<br>lines | Leukemia         | EC <sub>50</sub> < 1000 (for 55% of cell lines) | [4]       |

# **In Vivo Activity**

The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical xenograft models.[10][12] Administration of GSK690693 leads to the inhibition of Akt substrate phosphorylation in tumors and a reduction in tumor growth.[10][12]



| Animal Model                                                        | Tumor Type                        | Dosing<br>Regimen                           | Outcome                                                                   | Reference |
|---------------------------------------------------------------------|-----------------------------------|---------------------------------------------|---------------------------------------------------------------------------|-----------|
| Mice with BT474<br>xenografts                                       | Human Breast<br>Carcinoma         | Single<br>administration                    | Dose- and time-<br>dependent<br>inhibition of<br>GSK3β<br>phosphorylation | [11]      |
| Lck-MyrAkt2<br>transgenic mice                                      | Lymphoma                          | 30 mg/kg/day<br>(intraperitoneal)           | Delayed tumor progression, increased apoptosis                            | [5][12]   |
| Pten+/- knockout<br>mice                                            | Endometrial<br>tumors             | N/A                                         | Efficacy in delaying tumor progression                                    | [5]       |
| Pediatric Preclinical Testing Program (PPTP) solid tumor xenografts | Various pediatric<br>solid tumors | 30 mg/kg daily<br>for 5 days for 6<br>weeks | Modest antitumor<br>activity as a<br>single agent                         | [1]       |

# **Experimental Protocols**In Vitro Kinase Assay

This protocol outlines the methodology to determine the  $IC_{50}$  of GSK690693 against Akt isoforms.





#### Click to download full resolution via product page

Caption: Workflow for the in vitro kinase assay to determine GSK690693 potency.

#### **Detailed Steps:**

- His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus.[11]
- Activation is carried out with purified PDK1 to phosphorylate Thr308 and purified MK2 to phosphorylate Ser473.[11]
- Activated Akt enzymes are incubated with various concentrations of GSK690693 at room temperature for 30 minutes.[11]
- The kinase reaction is initiated by the addition of a substrate mix containing 5 nM to 15 nM Akt enzyme, 2  $\mu$ M ATP, 0.15  $\mu$ Ci/ $\mu$ L [y-33P]ATP, 1  $\mu$ M peptide substrate, 10 mM MgCl<sub>2</sub>, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[11]
- The reaction is incubated for 45 minutes at room temperature.[11]
- The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[11]



 After allowing the beads to settle for at least 5 hours, product formation is quantified using a Viewlux Imager.[11]

## **Cell Proliferation Assay**

This protocol describes the methodology to assess the anti-proliferative effects of GSK690693 on tumor cell lines.

#### **Detailed Steps:**

- Tumor cells (e.g., T47D, ZR-75-1, BT474) are plated in 96- or 384-well plates at a density that allows for logarithmic growth over a 3-day period.[11]
- The cells are incubated overnight to allow for attachment.[11]
- Cells are then treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 μM) and incubated for 72 hours.[11]
- Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[11]
- Data is analyzed using curve-fitting software to determine the IC<sub>50</sub> values.[11]

## Safety and Handling

GSK690693 hydrochloride is toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. [6] Avoid breathing dust and prevent contact with skin and eyes.[6] In case of ingestion, a poison center or physician should be contacted immediately.[6]

## Conclusion

GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor with significant antiproliferative and pro-apoptotic activity in a variety of cancer models. Its ability to effectively
block the PI3K/Akt signaling pathway makes it a valuable tool for cancer research and a
potential candidate for therapeutic development. This technical guide provides essential
information for researchers and drug development professionals working with this compound.
Further investigation into its clinical efficacy, both as a single agent and in combination with
other therapies, is ongoing.[13]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [GSK690693 Hydrochloride: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10757207#gsk-690-hydrochloride-cas-number]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com